Hexanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, ammonium salt

Catalog No.
S3332481
CAS No.
384835-45-4
M.F
C9H25N2O7P
M. Wt
304.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)prop...

CAS Number

384835-45-4

Product Name

Hexanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, ammonium salt

IUPAC Name

diazanium;[(2R)-3-hexanoyloxy-2-hydroxypropyl] phosphate

Molecular Formula

C9H25N2O7P

Molecular Weight

304.28 g/mol

InChI

InChI=1S/C9H19O7P.2H3N/c1-2-3-4-5-9(11)15-6-8(10)7-16-17(12,13)14;;/h8,10H,2-7H2,1H3,(H2,12,13,14);2*1H3/t8-;;/m1../s1

InChI Key

CXCGNSDRQMUKKV-YCBDHFTFSA-N

SMILES

CCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[NH4+].[NH4+]

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[NH4+].[NH4+]

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[NH4+].[NH4+]

Lysophosphatidic acid (LPA) is the major component of serum. It has a free hydroxyl and phosphate moiety. LPA is hydrophilic and is not associated with the membrane.
Lysophosphatidic acid (LPA) has a free hydroxyl and phosphate moiety. It is hydrophilic and is not associated with the membrane. It is the major constituent of serum.
Lysophosphatidic acid (LPA) belongs to a class of phospholipids, that has a glycerol backbone attached by a phosphate group, an aliphatic chain and a hydroxyl group. It has a phosphate group attached to sn-3 position, an aliphatic chain attached to sn-1 or sn-2 position and the hydroxyl group attached to the remaining sn-1 or sn-2 position. 06:0 Lyso PA/HHGP, belongs to the LPA (lysophosphatidic acid) family. It is a negatively charged single chain lipid.

Hexanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, ammonium salt is a complex organic compound that combines features of hexanoic acid and a phosphonate group. Hexanoic acid, also known as caproic acid, is a six-carbon carboxylic acid characterized by its oily liquid form and strong odor reminiscent of animal sweat or cheese. This compound has the molecular formula C9H25N2O7PC_9H_{25}N_2O_7P and is classified as an ammonium salt, which indicates the presence of a positively charged ammonium ion combined with a negatively charged organic acid .

The structure of this compound features a hexanoic acid moiety esterified to a (2R)-2-hydroxy-3-(phosphonooxy)propyl group. The designation (2R) specifies the stereochemistry around the second carbon atom in the propyl chain, indicating that the hydroxyl group is oriented to the right in a standard representation of the molecule.

Biochemistry and Cell Biology:

  • This compound, also known as 1-Monohexanoyl-2-hydroxy-sn-glycero-3-phosphate (MHP), is a type of phospholipid, a class of molecules essential for the formation and function of cell membranes [].
  • Research suggests MHP may play a role in membrane biogenesis, the process by which cells build their membranes. Studies in yeast indicate MHP can be incorporated into membranes and influence their fluidity and stability [].
  • MHP may also be involved in cell signaling pathways. Studies have shown that it can activate certain enzymes involved in signal transduction, potentially affecting various cellular processes [].

Drug Discovery and Development:

  • Due to its structural similarity to naturally occurring phospholipids, MHP has been explored as a potential drug delivery vehicle. Researchers are investigating its ability to encapsulate and deliver therapeutic molecules into cells [].
  • MHP might also have antimicrobial properties. Some studies suggest it can inhibit the growth of certain bacteria and fungi, although further research is needed to understand its potential as an antimicrobial agent [].

Synthetic Biology and Metabolic Engineering:

  • MHP can be used as a building block in the synthesis of more complex molecules. Researchers are exploring its potential application in the development of novel materials and biomolecules with desired properties.
  • Understanding the role of MHP in cellular processes may also contribute to the field of metabolic engineering. This involves manipulating an organism's metabolism for specific purposes, such as producing valuable chemicals or improving its resistance to stress.
Typical for esters and ammonium salts. Key reactions include:

  • Hydrolysis: This reaction involves the splitting of the ester bond in the presence of water, yielding hexanoic acid and the corresponding alcohol. Hydrolysis can be catalyzed by either acids or bases.
  • Transesterification: The alkoxy group in the ester can be replaced by another alcohol, leading to different esters.
  • Phosphorylation: The phosphonate group can participate in various phosphorylation reactions, which are significant in biochemical processes .

The biological activity of hexanoic acid derivatives, including this ammonium salt, is notable due to their structural similarity to key biological molecules. Phosphonates are often involved in energy transfer within cells and are crucial components in nucleotide structures. Research indicates that such compounds may exhibit antiviral properties, particularly against DNA viruses. Additionally, they may play roles in metabolic pathways due to their structural resemblance to naturally occurring phosphates .

The synthesis of hexanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, ammonium salt typically involves several steps:

  • Esterification: Hexanoic acid can be reacted with an appropriate alcohol containing the phosphonate group under acidic conditions to form the ester.
  • Ammonium Salt Formation: The resulting ester can then be treated with an ammonium source (such as ammonium hydroxide) to yield the ammonium salt form.
  • Purification: The product may require purification through crystallization or chromatography to isolate the desired compound from unreacted materials and byproducts .

Hexanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, ammonium salt has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor or active ingredient in antiviral medications.
  • Agriculture: Its properties might be utilized in developing agrochemicals or fertilizers that enhance plant growth.
  • Industrial Chemistry: This compound could find applications in chemical synthesis processes or as a catalyst in various reactions .

Studies on interaction profiles of hexanoic acid derivatives indicate potential synergistic effects when combined with other compounds. Research has highlighted its interactions with biological membranes and enzymes, suggesting it may enhance drug delivery systems or modulate enzyme activities. Further investigations into its pharmacokinetics and toxicity are essential for understanding its full potential and safety profile.

Hexanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, ammonium salt shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Hexanoic AcidC6H12O2Simple carboxylic acid; no phosphonate group
2-Hydroxypropyl PhosphateC3H9O4PLacks hexanoic moiety; simpler structure
Glycerol PhosphateC3H9O4PContains glycerol instead of hexanoate; used in energy metabolism
PhosphatidylcholineC5H14NO4PA phospholipid; more complex structure involved in cell membranes

The unique feature of hexanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, ammonium salt lies in its combination of a fatty acid component with a phosphonate group, which provides it with distinctive biochemical properties not found in simpler compounds .

Dates

Last modified: 08-19-2023

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